molecular formula C19H17ClN6O2S B2600226 3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,5-dimethoxyphenyl)-1,2,4-thiadiazol-5-amine CAS No. 1189418-72-1

3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,5-dimethoxyphenyl)-1,2,4-thiadiazol-5-amine

Cat. No.: B2600226
CAS No.: 1189418-72-1
M. Wt: 428.9
InChI Key: HCWURUPRDBNBDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthetic pathway for this compound involves several steps. Notably, the phenacyl chloride derivatives are prepared via Friedel-Crafts acylation of mono- or di-substituted benzene with chloroacetyl chloride using aluminum trichloride as a Lewis acid catalyst . Further details on the synthetic route and optimization conditions would require a deeper investigation.


Molecular Structure Analysis

The molecular structure of this compound can be elucidated through various spectroscopic techniques, including IR (Infrared) , 1H-NMR (Proton Nuclear Magnetic Resonance) , Mass Spectroscopy , and Elemental Analysis . These methods confirm the presence of specific functional groups and provide insights into the arrangement of atoms within the molecule .

Scientific Research Applications

Antimicrobial Agents

Compounds with a thiadiazole core have been synthesized and evaluated for their antimicrobial activities. For instance, a study detailed the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as potential antimicrobial agents. These compounds displayed moderate activity against pathogenic bacterial and fungal strains, illustrating the potential of thiadiazole derivatives in developing new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).

Antiviral and Antiproliferative Activities

Another area of research involves exploring the antiviral and antiproliferative properties of thiadiazole derivatives. A study synthesized Schiff bases derived from some 1,3,4-thiadiazole compounds and assessed their biological activities. Notably, certain compounds exhibited significant DNA protective abilities against oxidative stress and demonstrated cytotoxicity against cancer cell lines, suggesting their potential in antiviral and cancer research (Gür et al., 2020).

Corrosion Inhibition

Thiazole and thiadiazole derivatives have also been evaluated for their corrosion inhibition performance on metals. Density functional theory (DFT) calculations and molecular dynamics simulations have been used to predict the effectiveness of these compounds in protecting metal surfaces from corrosion. This research demonstrates the utility of these derivatives in industrial applications, particularly in prolonging the lifespan of metal components (Kaya et al., 2016).

Structural and Molecular Studies

Furthermore, the structural and molecular characteristics of thiadiazole derivatives have been thoroughly investigated through various spectroscopic and crystallographic techniques. Such studies provide insights into the molecular conformations, electronic properties, and potential reactivity of these compounds, which is crucial for designing molecules with desired biological or chemical properties (Kerru et al., 2019).

Mechanism of Action

Properties

IUPAC Name

3-[1-(4-chlorophenyl)-5-methyltriazol-4-yl]-N-(3,5-dimethoxyphenyl)-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN6O2S/c1-11-17(23-25-26(11)14-6-4-12(20)5-7-14)18-22-19(29-24-18)21-13-8-15(27-2)10-16(9-13)28-3/h4-10H,1-3H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWURUPRDBNBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C3=NSC(=N3)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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